molecular formula C12H15N3O3 B1298988 (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone CAS No. 21091-98-5

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B1298988
CAS No.: 21091-98-5
M. Wt: 249.27 g/mol
InChI Key: UMRXCSPRJVBXHH-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C12H15N3O3 It is a derivative of piperazine and nitrobenzene, characterized by the presence of a piperazine ring substituted with a methyl group and a nitrophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours. The product is then purified by recrystallization or chromatography .

Reaction Conditions:

    Reagents: 4-nitrobenzoyl chloride, 4-methylpiperazine, triethylamine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Time: 3 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation in the presence of a palladium catalyst.

    Substitution: The methanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), methanol

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile

Major Products Formed

    Reduction: (4-Methylpiperazin-1-yl)(4-aminophenyl)methanone

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
  • (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone
  • (4-Methylpiperazin-1-yl)(4-aminophenyl)methanone

Uniqueness

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRXCSPRJVBXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352008
Record name (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21091-98-5
Record name (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-benzoic acid (10 g, 0.0598 mol) in DMF (300 mL) 1-methyl-piperazine (7.19 g, 0.0718 mol), HOBt (10.5 g, 0.0777 mol), EDC.HCl (17.12 g, 0.0897 mol) and TEA (12.1 g, 0.1196 mol) were added. The reaction mixture was stirred at room temperature for 12 h. The reaction mixture was diluted with water and extracted with ethyl acetate (3×200 mL). The organic layer was washed with water, brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure to afford the title compound [14 g, 95%]; LC-MS (ESI): Calculated mass: 249.1; Observed mass: 250.0 [M+H]+ (RT: 0.10 min).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
17.12 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A stirred solution of 1-methylpiperazine (14.6 mL) and triethylamine (19.2 mL) in dry dichloromethane (132 mL) at 10° C. was treated with 4-nitrobenzoyl chloride (23.2 g) portion wise whilst maintaining the temperature below 15° C. After stirring at 10° C. for a further 1 hour the reaction mixture was allowed to warn to room temperature and treated with water (100 mL). The organic phase was then separated and the aqueous phase further extracted with dichloromethane (50 mL). The combined organic extracts were washed with a 0.5 M aqueous solution of sodium carbonate (100 mL), then with brine (100 mL), and then evaporated to low bulk and treated with petroleum ether (80–100° C.) (100 mL). After removal of further solvent, and trituration, the insoluble material collected was washed with petroleum ether (40–60° C.) to give the title compound (30.4 g) as pale orange crystalline solid, m.p. 100–101° C. 1H NMR [(CDCl3]: δ 8.29 (d, 2H), 7.59 (d, 2H), 3.94–3.71 (bs, 2H), 3.52–3.29 (bs, 2H) and 2.58–2.30 (2×brs and s overlapping, 7H).
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 20.0 g 4-nitrobenzoylchloride in 100 ml dichloromethane is added dropwise to a solution of 12.0 ml of N-methylpiperazine and 30 ml of triethylamine in 600 ml of dichloromethane at ambient temperature. The reaction solution is stirred for one hour, then washed three times with water, dried with sodium sulphate and evaporated to dryness. The residue is stirred with tert-butylmethylether and dried at 40° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2.0 g of 4-nitrobenzoic acid (11.97 mmol), 10.42 mL of diisopropylethylamine (59.84 mmol) and 1.46 mL of 1-methylpiperazine (13.16 mmol) in 40 mL of DMF is cooled to 2-5°C. on an ice bath. 11.53 g (35.9 mmol) of O-benzotriazolyltetramethylisouronium tetrafluoroborate (TBTU, CAS No.=125700-67-6) are then added portionwise and the mixture is stirred at temperature overnight. The reaction mixture is diluted with dichloromethane and saturated aqueous NaCl solution. After separation of the phases by settling, the aqueous phase is extracted with dichloromethane. The organic phases are combined, dried over Na2SO4, filtered and concentrated under vacuum. The oily residue containing insoluble material is drained by suction and then rinsed with dichloromethane and a small amount of methanol. 1.67 g of the expected product are obtained in the form of a pale pink solid, which is used as obtained without further purification. Yield=56%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.42 mL
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
O-benzotriazolyltetramethylisouronium tetrafluoroborate
Quantity
11.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Synthesis routes and methods V

Procedure details

Using 4-nitro-benzoic acid (1 g) instead of 3-nitro-benzoic acid, and 1-methyl-piperazine (797 μl) instead of 1-ethyl-piperazine, in the same manner as Step A in Example 1-D-101, the desired compound was obtained as a crude product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
797 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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